molecular formula C21H22N8O3S B13837426 N-Nitrosopazopanib

N-Nitrosopazopanib

Cat. No.: B13837426
M. Wt: 466.5 g/mol
InChI Key: UQNZVQUMTPRFFJ-UHFFFAOYSA-N
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Description

N-Nitrosopazopanib is a derivative of pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Pazopanib is primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound is an impurity of pazopanib and has been studied for its potential effects and applications in various scientific fields .

Preparation Methods

The synthesis of N-Nitrosopazopanib involves the nitrosation of pazopanib. This process typically requires the use of nitrosating agents such as sodium nitrite in acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound without significant degradation of the parent molecule .

Chemical Reactions Analysis

N-Nitrosopazopanib can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to convert this compound back to its parent compound, pazopanib.

    Substitution: this compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Nitrosopazopanib has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Nitrosopazopanib involves its interaction with molecular targets similar to pazopanib. It inhibits the activity of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. These interactions lead to the inhibition of angiogenesis and tumor growth. The nitroso group in this compound may also contribute to its unique biological effects by interacting with cellular proteins and DNA .

Comparison with Similar Compounds

N-Nitrosopazopanib can be compared with other nitroso derivatives of tyrosine kinase inhibitors. Similar compounds include:

    N-Nitrososunitinib: Another nitroso derivative of a tyrosine kinase inhibitor used in cancer treatment.

    N-Nitrososorafenib: A nitroso derivative of sorafenib, which is used to treat liver, kidney, and thyroid cancers.

This compound is unique due to its specific molecular structure and its origin from pazopanib. Its distinct interactions with molecular targets and its role as an impurity in pharmaceutical formulations highlight its uniqueness .

Properties

Molecular Formula

C21H22N8O3S

Molecular Weight

466.5 g/mol

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]-nitrosoamino]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N8O3S/c1-13-5-6-16(12-19(13)33(22,31)32)29(26-30)21-23-10-9-20(24-21)27(3)15-7-8-17-14(2)28(4)25-18(17)11-15/h5-12H,1-4H3,(H2,22,31,32)

InChI Key

UQNZVQUMTPRFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)N=O)S(=O)(=O)N

Origin of Product

United States

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